molecular formula C15H10N4S B3058066 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- CAS No. 87540-71-4

1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl-

Cat. No. B3058066
CAS RN: 87540-71-4
M. Wt: 278.3 g/mol
InChI Key: HQTKRFAZCJOEDF-UHFFFAOYSA-N
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Description

“1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl-” is a type of organic molecule that is part of the triazolophthalazine family . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and phthalazine . The molecules are approximately planar .


Synthesis Analysis

The synthesis of triazolophthalazine and its derivatives has been a subject of interest in recent years . A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives have been designed and synthesized, and evaluated for their inhibitory activities . A two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo [[&1&],[&2&],[&4&],[&5&tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed .

Scientific Research Applications

Anticancer Activity

This compound and its derivatives have shown potent cytotoxic activity against cancer strains . They have been used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial drugs .

Analgesic and Anti-inflammatory Activity

The compound has shown analgesic and anti-inflammatory activities . This suggests its potential use in the development of pain relief and anti-inflammatory drugs .

Antioxidant Activity

The compound has demonstrated antioxidant properties . This suggests its potential use in the development of drugs for conditions related to oxidative stress .

Antiviral Activity

The compound has shown antiviral properties . This suggests its potential use in the development of antiviral drugs .

Enzyme Inhibitors

The compound has been found to inhibit various enzymes, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . This suggests its potential use in the development of drugs that target these enzymes .

Antitubercular Agents

The compound has shown potential as an antitubercular agent . This suggests its potential use in the development of drugs for the treatment of tuberculosis .

Crystal Structure Analysis

The crystal structure of the compound has been analyzed . This information can be useful in the development of new drugs and materials .

properties

IUPAC Name

6-phenyl-2H-[1,2,4]triazolo[3,4-a]phthalazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4S/c20-15-17-16-14-12-9-5-4-8-11(12)13(18-19(14)15)10-6-2-1-3-7-10/h1-9H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTKRFAZCJOEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NNC3=S)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236440
Record name 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl-

CAS RN

87540-71-4
Record name 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087540714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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